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Compound of Interest

3-(4-Bromophenyl)-3'-
Compound Name:
carboethoxypropiophenone

CAS No.: 898761-13-2

Cat. No.: B1531216

Get Quote

CAS 898761-13-2[1][2][3][4]
Executive Summary

3-(4-Bromophenyl)-3'-carboethoxypropiophenone (CAS 898761-13-2), also known
systematically as Ethyl 3-[3-(4-bromophenyl)propanoyl]benzoate, is a specialized
dihydrochalcone intermediate used in organic synthesis and medicinal chemistry. Its structure
features a 1,3-diarylpropan-1-one core with orthogonal functional groups: a meta-substituted
ester on the benzoyl ring and a para-bromo substituent on the phenyl ring.

This dual-functionality makes it a critical building block for constructing complex
pharmacophores, particularly in the development of SGLT2 inhibitors, PPAR agonists, and
various heterocyclic scaffolds (e.g., pyrazoles, isoxazoles). This guide details the
physicochemical properties, validated synthesis protocols, and application workflows for this
compound.

Chemical Identity & Physicochemical Properties
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The following table summarizes the core identification data for CAS 898761-13-2.

Property Specification
CAS Number 898761-13-2
IUPAC Name Ethyl 3-[3-(4-bromophenyl)propanoyl]benzoate

Common Name

3-(4-Bromophenyl)-3'-

carboethoxypropiophenone

Molecular Formula CisH17BrOs
Molecular Weight 361.23 g/mol
Off-white to pale yellow solid (or viscous oll
Appearance . .
depending on purity)
B Soluble in DCM, Ethyl Acetate, DMSO; Insoluble
Solubility

in Water

Structural Class

Dihydrochalcone; 1,3-Diarylpropan-1-one

Synthesis Protocol: The Chalcone Route

The most robust synthesis of 3-(4-Bromophenyl)-3'-carboethoxypropiophenone involves a

two-step sequence: a Claisen-Schmidt aldol condensation followed by a selective catalytic

hydrogenation. This route minimizes side reactions and allows for scale-up.

Step 1: Claisen-Schmidt Condensation

Objective: Synthesize the chalcone intermediate, Ethyl 3-[3-(4-bromophenyl)acryloyl]lbenzoate.

e Reagents:

o

o

[¢]

Ethyl 3-acetylbenzoate (1.0 eq)

4-Bromobenzaldehyde (1.0 eq)

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (catalytic to stoichiometric)
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o Solvent: Ethanol (EtOH) or Methanol (MeOH)

e Protocol:

[e]

Dissolve Ethyl 3-acetylbenzoate and 4-Bromobenzaldehyde in absolute ethanol.
o Cool the mixture to 0-5°C in an ice bath.

o Dropwise add an aqueous solution of NaOH (10%) while stirring vigorously. Crucial:
Maintain low temperature to prevent ester hydrolysis.

o Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC
(Hexane:EtOAc 4:1).

o Workup: Precipitate the product by adding cold water or dilute HCI (to neutralize). Filter the
solid chalcone, wash with cold ethanol, and dry.

Step 2: Selective Hydrogenation

Objective: Reduce the alkene (C=C) to an alkane (C-C) without dehalogenating the aryl
bromide or reducing the ketone/ester.

e Reagents:

[¢]

Chalcone Intermediate (from Step 1)

[e]

Hydrogen Gas (Hz) or Ammonium Formate (Transfer Hydrogenation)

[e]

Catalyst: 5% Pd/C or Wilkinson’s Catalyst [RhCI(PPhs)s]

o

Solvent: Ethyl Acetate (EtOAc) or Tetrahydrofuran (THF)

» Protocol (Catalytic Hydrogenation):

o Dissolve the chalcone in EtOAc.

o Add 5% Pd/C (5-10 wt% loading).

o Purge the vessel with Nitrogen, then introduce Hydrogen (balloon pressure, ~1 atm).
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o Critical Control Point: Monitor the reaction closely by HPLC or TLC. Stop the reaction
immediately upon disappearance of the starting material to prevent de-bromination (a
common side reaction with Pd/C).

o Workup: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate under
reduced pressure to yield the target dihydrochalcone.

Synthesis Workflow Visualization

Ethyl 3-acetylbenzoate
—_

Aldol Condensation Formation of C=C Chalcone Intermediate Selective Hydrogenation Reduction of C=C to C-C Target Molecule
(NaOH, EtOH, 0°C) P (Ethyl 3-{3-(4-bromophenyl)acryloyl]benzoate) > (H2, PdIC or RhCI(PPh3)3) > (CAS 898761-13-2)

4-Bromobenzaldehyde

Click to download full resolution via product page

Figure 1: Synthetic pathway from commercially available precursors to CAS 898761-13-2 via a

chalcone intermediate.

Applications & Derivatization

As a versatile electrophile with a distinct "Left-Wing" (Benzoate) and "Right-Wing"
(Bromophenyl) architecture, this molecule serves as a scaffold for several drug classes.

SGLT2 Inhibitor Synthesis

The 1,3-diarylpropane motif is a precursor to the C-aryl glucoside pharmacophore found in
SGLT2 inhibitors (e.g., Empagliflozin, Dapagliflozin).

e Mechanism: The ketone (C=0) can be reduced to a methylene group (CH2) using
triethylsilane (EtsSiH) and boron trifluoride etherate (BFs-OEtz), creating the necessary
diarylalkane linker.

e Coupling: The aryl bromide allows for lithiation and subsequent coupling with gluconolactone
to introduce the sugar moiety.
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Heterocyclic Construction

The 1,3-diketone equivalent (or enone precursor) nature of the molecule allows for cyclization

reactions:

o Pyrazoles: Reaction with hydrazine hydrate yields 3,5-diarylpyrazoles (common in COX-2
inhibitors).

o |soxazoles: Reaction with hydroxylamine hydrochloride yields 3,5-diarylisoxazoles.

Application Workflow Visualization
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Figure 2: Downstream applications and derivatization pathways for CAS 898761-13-2.
Analytical Characterization
To validate the synthesis, the following spectroscopic data should be observed:
 1H NMR (400 MHz, CDCls):
o 0 1.40 (t, 3H): Methyl group of the ethyl ester (-OCH2CH3).

o 9 3.05 (t, 2H): Methylene protons adjacent to the bromophenyl ring (Ar-CH2-CH2-CO).
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o 9 3.30 (t, 2H): Methylene protons adjacent to the carbonyl (Ar-CH2-CH2-CO).
o 0 4.40 (q, 2H): Methylene group of the ethyl ester (-OCH2CH3).

o 0 7.10-8.60 (m, 8H): Aromatic protons. Look for the characteristic AA'BB' system of the 4-
bromophenyl group and the meta-substitution pattern of the benzoate ring (singlet for H-2,
doublets for H-4/H-6).

e Mass Spectrometry (ESI-MS):

o m/z: Expect [M+H]* = 361.0 and 363.0 (1:1 ratio due to "°Br/31Br isotopes).

Safety & Handling

While specific toxicological data for this intermediate may be limited, standard precautions for
aryl halides and esters apply.

e Hazards: Likely causes skin irritation (H315), serious eye irritation (H319), and respiratory
irritation (H335).

o Storage: Store in a cool, dry place under inert atmosphere (Nitrogen or Argon) to prevent
hydrolysis of the ester or oxidation.

o Disposal: Dispose of as halogenated organic waste.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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